molecular formula C8H11N3O4 B2956380 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1855947-47-5

1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2956380
CAS No.: 1855947-47-5
M. Wt: 213.193
InChI Key: IONMOLOVKSSEKK-UHFFFAOYSA-N
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Description

1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction results in the formation of pyrazoles through a condensation process . Another method involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs large-scale synthetic methods that utilize readily available starting materials and efficient catalytic processes. These methods are designed to maximize yield and minimize waste, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use as an anticancer and antidiabetic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-isobutyl-4-nitro-1H-pyrazole-5-carboxylic acid include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5(2)4-10-7(8(12)13)6(3-9-10)11(14)15/h3,5H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONMOLOVKSSEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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